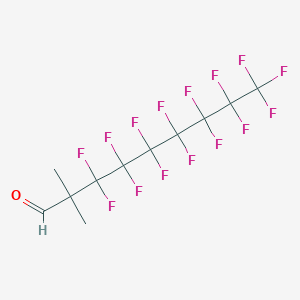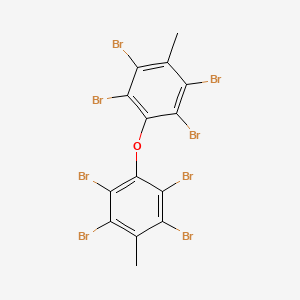
1,1'-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is a brominated aromatic compound known for its high bromine content and unique structural properties. This compound is often used in various industrial applications due to its flame-retardant properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) typically involves the bromination of 4-methylphenol (p-cresol) followed by an oxidative coupling reaction. The bromination process is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of bromine and catalysts, with careful monitoring of temperature and reaction time to optimize the production efficiency.
化学反应分析
Types of Reactions
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include less brominated derivatives and dehalogenated compounds.
科学研究应用
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
作用机制
The mechanism of action of 1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biomolecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- 1,1’-Oxybis(2,3,4,6-tetrabromobenzene)
- 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether
- 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
Uniqueness
1,1’-Oxybis(2,3,5,6-tetrabromo-4-methylbenzene) is unique due to its specific bromination pattern and the presence of a methyl group, which imparts distinct chemical and physical properties. This compound’s high bromine content and stability make it particularly effective as a flame retardant compared to other similar compounds.
属性
CAS 编号 |
54546-06-4 |
|---|---|
分子式 |
C14H6Br8O |
分子量 |
829.4 g/mol |
IUPAC 名称 |
1,2,4,5-tetrabromo-3-methyl-6-(2,3,5,6-tetrabromo-4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H6Br8O/c1-3-5(15)9(19)13(10(20)6(3)16)23-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI 键 |
LVDPDJMZPWSQLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)C)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

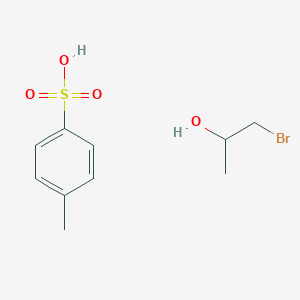
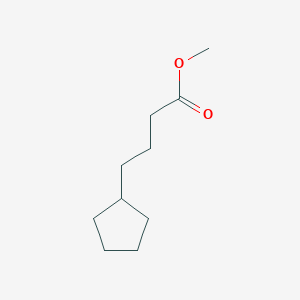
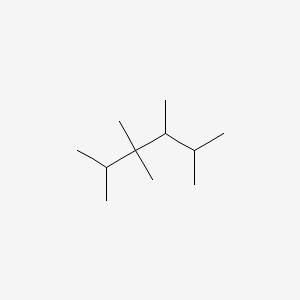
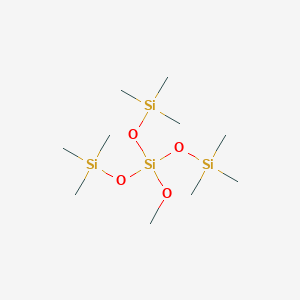


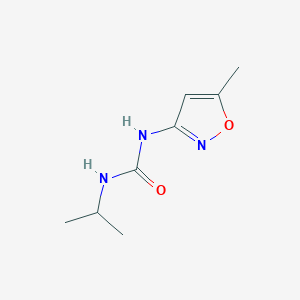

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)

